2-[(2-chlorophenyl)methylsulfanyl]-8,8-dimethyl-5-(3-methylphenyl)-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione
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Overview
Description
2-[(2-chlorobenzyl)sulfanyl]-8,8-dimethyl-5-(3-methylphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione is a complex organic compound that belongs to the class of pyrimidoquinolines This compound is characterized by its unique structure, which includes a chlorobenzyl sulfanyl group, a dimethyl group, and a methylphenyl group
Preparation Methods
The synthesis of 2-[(2-chlorobenzyl)sulfanyl]-8,8-dimethyl-5-(3-methylphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione involves multiple steps. One common synthetic route includes the following steps:
Formation of the Pyrimidoquinoline Core: The initial step involves the formation of the pyrimidoquinoline core through a cyclization reaction. This can be achieved by reacting appropriate precursors under specific conditions, such as heating in the presence of a catalyst.
Introduction of the Chlorobenzyl Sulfanyl Group: The chlorobenzyl sulfanyl group is introduced through a nucleophilic substitution reaction. This involves reacting the pyrimidoquinoline core with a chlorobenzyl sulfanyl reagent under controlled conditions.
Addition of the Dimethyl and Methylphenyl Groups: The final step involves the addition of the dimethyl and methylphenyl groups to the core structure. This can be achieved through alkylation reactions using appropriate alkylating agents.
Industrial production methods for this compound may involve optimization of these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
2-[(2-chlorobenzyl)sulfanyl]-8,8-dimethyl-5-(3-methylphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where the sulfanyl group is oxidized to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed to reduce specific functional groups within the compound. For example, the chlorobenzyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorobenzyl group is replaced by other nucleophiles. This can be achieved using reagents such as sodium azide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[(2-chlorobenzyl)sulfanyl]-8,8-dimethyl-5-(3-methylphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases.
Industry: In industrial applications, the compound can be used in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-[(2-chlorobenzyl)sulfanyl]-8,8-dimethyl-5-(3-methylphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
2-[(2-chlorobenzyl)sulfanyl]-8,8-dimethyl-5-(3-methylphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione can be compared with other similar compounds, such as:
- 2-[(2-chlorobenzyl)sulfanyl]-3-(4-methylphenyl)-5,6,7,8-tetrahydro 1benzothieno[2,3-d]pyrimidin-4(3H)-one
- 2-[(2-chlorobenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro 1benzothieno[2,3-d]pyrimidin-4(3H)-one
- 2-[(2-chlorobenzyl)sulfanyl]-3-(4-chlorophenyl)-5,6,7,8-tetrahydro 1benzothieno[2,3-d]pyrimidin-4(3H)-one
These compounds share structural similarities but differ in their substituents, which can lead to variations in their chemical and biological properties
Properties
Molecular Formula |
C27H26ClN3O2S |
---|---|
Molecular Weight |
492.0 g/mol |
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-8,8-dimethyl-5-(3-methylphenyl)-5,7,9,10-tetrahydro-3H-pyrimido[4,5-b]quinoline-4,6-dione |
InChI |
InChI=1S/C27H26ClN3O2S/c1-15-7-6-9-16(11-15)21-22-19(12-27(2,3)13-20(22)32)29-24-23(21)25(33)31-26(30-24)34-14-17-8-4-5-10-18(17)28/h4-11,21H,12-14H2,1-3H3,(H2,29,30,31,33) |
InChI Key |
MKQPMSSHPAPOFL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2C3=C(CC(CC3=O)(C)C)NC4=C2C(=O)NC(=N4)SCC5=CC=CC=C5Cl |
Origin of Product |
United States |
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